molecular formula C22H21FN2O5S2 B2796657 5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172870-77-7

5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2796657
CAS RN: 1172870-77-7
M. Wt: 476.54
InChI Key: SXHNQBGSOJMTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21FN2O5S2 and its molecular weight is 476.54. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Tetrahydroquinoline Derivatives : The cyclocondensation reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides yields N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. These compounds have been characterized based on analytical and spectroscopic data, suggesting applications in the synthesis of complex molecular structures involving tetrahydroquinoline units (Croce et al., 2006).

Photodynamic Therapy

Zinc Phthalocyanine Derivatives for Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. Their high singlet oxygen quantum yield and good fluorescence properties indicate potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticancer and Antimicrobial Activity

Antimicrobial and Anticancer Evaluation : A series of benzenesulfonamide derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities. This research showcases the utility of benzenesulfonamide frameworks in developing compounds with potential therapeutic applications (Kumar et al., 2014).

Fluorophores for Zinc Detection

Fluorophores for Zinc(II) Detection : The study of zinc(II) specific fluorophores, such as derivatives of benzenesulfonamide, is crucial for understanding intracellular Zn2+ dynamics. These fluorophores' fluorescing characteristics upon binding with Zn2+ could inform the design of sensors for bioimaging or detecting zinc ions in biological systems (Kimber et al., 2001).

COX-2 Inhibition for Therapeutic Applications

Selective Cyclooxygenase-2 Inhibitors : The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives highlight the role of fluorine atoms in enhancing selectivity for COX-2 inhibition. This research underscores the potential of such compounds in developing treatments for inflammatory conditions (Hashimoto et al., 2002).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-21-12-10-17(23)14-22(21)31(26,27)24-18-11-9-16-6-5-13-25(20(16)15-18)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHNQBGSOJMTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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